Spiromesifen

Catalog No.
S543699
CAS No.
283594-90-1
M.F
C23H30O4
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen

CAS Number

283594-90-1

Product Name

Spiromesifen

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N

SMILES

Array

solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C)
In water, 0.13 mg/L at 20 °C

Synonyms

3-(2,4,6-trimethylphenyl)-4-(3,3-dimethylbutylcarbonyloxy)-5-spirocyclo-pentyl-3-dihydrofuranon-2, Oberon, spiromesifen

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

The exact mass of the compound Spiromesifen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, dmso 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/l, 20 °c)in water, 0.13 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of butenolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Spiromesifen (CAS: 283594-90-1) is a highly lipophilic, spirocyclic tetronic acid derivative procured primarily as an agricultural acaricide and insecticide active pharmaceutical ingredient (API). As an IRAC Group 23 compound, its mechanism of action is the quantitative inhibition of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo lipid biosynthesis [1]. In formulation and procurement contexts, spiromesifen is differentiated by its translaminar mobility—allowing it to penetrate leaf cuticles to reach pests on the abaxial surface—and its lack of cross-resistance with legacy chemistries such as neonicotinoids and pyrethroids [2]. Unlike fully systemic analogs, its physical properties (logP ~4.55) dictate specific adjuvant pairing requirements for optimal cuticular penetration, making it a targeted API for integrated pest management (IPM) workflows requiring localized residual efficacy.

Generic substitution of spiromesifen with closely related in-class analogs or benchmark insecticides frequently results in application failures or altered formulation requirements. Substituting with spirodiclofen—another tetronic acid derivative—narrows the efficacy spectrum, as spirodiclofen is primarily an acaricide with poor efficacy against adult mites and whiteflies [1]. Conversely, substituting with spirotetramat (a tetramic acid) shifts the mobility profile from translaminar to fully systemic (phloem-mobile), which fundamentally alters the required application timing and formulation surfactant choices [2]. Furthermore, attempting to use older benchmark chemistries like imidacloprid in regions with established Q-biotype Bemisia tabaci populations leads to control failure due to target-site cross-resistance, a liability spiromesifen bypasses via its distinct ACCase binding site [3].

Mainstream Industrial Workflow Fit: Single-API Spectrum vs. Spirodiclofen

In procurement, selecting an API that minimizes the need for complex tank mixes streamlines manufacturing. Spiromesifen provides quantifiable control across all life stages of both mites and whiteflies. In comparative evaluations, while spirodiclofen demonstrates high efficacy against mite eggs and juveniles, it exhibits poor efficacy against adult mites and is not optimized for whitefly control [1]. Spiromesifen eliminates this gap, maintaining high mortality rates across both species and all developmental stages, thereby allowing formulators to use a single active ingredient instead of a two-API mixture.

Evidence DimensionTarget spectrum and life-stage efficacy
Target Compound DataSpiromesifen: Broad-spectrum control of mites and whiteflies across all life stages (eggs, nymphs, adults).
Comparator Or BaselineSpirodiclofen: Narrower spectrum, primarily effective against mite eggs/juveniles with poor adult efficacy.
Quantified DifferenceSpiromesifen provides complete life-cycle coverage for two major pest classes, whereas the comparator leaves adult populations viable.
ConditionsStandard greenhouse and field efficacy bioassays on Tetranychus urticae and Bemisia tabaci.

Procuring spiromesifen allows manufacturers to formulate a single-API product that replaces multi-component tank mixes, streamlining the industrial supply chain and reducing formulation costs.

Reproducibility in Resistant Strains: Absence of Cross-Resistance vs. Neonicotinoids

A critical procurement metric for modern insecticides is reproducible efficacy against resistant biotypes. Spiromesifen maintains an LC50 range of 0.46 to 2.08 mg/L against field populations of Bemisia tabaci, including the Q-biotype which is highly resistant to neonicotinoids [1]. The resistance ratio (RR50) for spiromesifen in these populations remains below 3.5, indicating an absence of cross-resistance with legacy chemistries [2].

Evidence DimensionLC50 against neonicotinoid-resistant Bemisia tabaci
Target Compound DataSpiromesifen: LC50 of 0.46 - 2.08 mg/L (RR50 < 3.5).
Comparator Or BaselineNeonicotinoids (e.g., Imidacloprid): High resistance ratios (frequently >50-fold) leading to field failure.
Quantified DifferenceSpiromesifen maintains baseline nanomolar/micromolar toxicity in strains where the baseline comparator has lost >90% efficacy.
ConditionsLeaf dip bioassays on 1st and 2nd instar nymphs of field-collected and laboratory-resistant strains.

Buyers must prioritize spiromesifen for regional markets where neonicotinoid or pyrethroid resistance is established, ensuring the formulated product does not fail in the field.

Formulation Compatibility: Translaminar Mobility vs. Systemic Dilution

The physical chemistry of an API dictates its formulation requirements and plant tissue behavior. Spiromesifen possesses a high lipophilicity (logP ~4.55), which restricts it from full phloem mobility (unlike the tetramic acid spirotetramat) but enables excellent translaminar penetration [1]. This means spiromesifen applied to the adaxial leaf surface effectively migrates to the abaxial surface to control hidden pests, without being systematically diluted throughout the entire plant biomass.

Evidence DimensionPlant tissue mobility and formulation requirement
Target Compound DataSpiromesifen: Translaminar movement (logP ~4.55), requires specific cuticular-penetrating adjuvants.
Comparator Or BaselineSpirotetramat: Fully systemic (ambimobile), translocates via xylem and phloem.
Quantified DifferenceSpiromesifen concentrates its residual activity within the treated leaf tissue rather than dispersing systemically.
ConditionsFoliar application with adjuvant pairing to assess adaxial-to-abaxial active ingredient migration.

Formulators must select spiromesifen when designing localized, high-residual foliar sprays, pairing it with appropriate surfactants to maximize cuticular penetration without relying on systemic plant transport.

Enzymatic Specificity: Nanomolar ACCase Inhibition vs. Non-Target Baselines

At the biochemical level, spiromesifen is a highly potent inhibitor of arthropod acetyl-CoA carboxylase (ACCase). In vitro assays demonstrate that keto-enol derivatives inhibit target arthropod ACCase with IC50 values in the low nanomolar range (e.g., 100-126 nM), binding competitively to the carboxyltransferase domain [1]. This affinity is approximately 1,000-fold higher than for non-target nematode or mammalian ACCase (IC50 ~50 µM), providing a distinct toxicological advantage over broader-spectrum lipid inhibitors [2].

Evidence DimensionIn vitro ACCase inhibition (IC50)
Target Compound DataSpiromesifen (keto-enol class): ~100-126 nM for arthropod ACCase.
Comparator Or BaselineNon-target ACCase (e.g., nematode): IC50 ~50 µM.
Quantified Difference1,000-fold higher affinity for target pest ACCase compared to non-target baselines.
ConditionsIn vitro radiolabeled sodium bicarbonate incorporation assay using isolated ACCase.

This extreme target-site specificity allows buyers to procure an API that meets strict regulatory and toxicological standards for Integrated Pest Management (IPM) programs.

Single-API Broad-Spectrum Foliar Formulations

Because spiromesifen effectively controls both mites and whiteflies across all developmental stages (unlike spirodiclofen), it is procured for manufacturing single-active foliar sprays. This simplifies the supply chain and formulation process for agrochemical companies targeting mixed-infestation greenhouse and field crops [1].

Resistance-Breaking Crop Protection Programs

Spiromesifen is utilized in regions where pests have developed resistance to neonicotinoids or pyrethroids. Its ability to maintain baseline LC50 values (0.46–2.08 mg/L) against Q-biotype B. tabaci makes it a cornerstone active ingredient in rotational Integrated Resistance Management (IRM) strategies[2].

Translaminar Adjuvant-Paired Products

Due to its high lipophilicity (logP ~4.55) and translaminar properties, spiromesifen is selected for formulations designed to penetrate the leaf cuticle and provide localized residual control on the abaxial surface. It is paired with advanced penetrant surfactants where fully systemic dilution (as seen with spirotetramat) is undesirable [3].

Color/Form

White solid

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

370.21440943 Da

Monoisotopic Mass

370.21440943 Da

Heavy Atom Count

27

LogP

log Kow = 4.55 (pH 2 and 7.5)

Melting Point

98 °C

UNII

N726NTQ5ZC

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5X10-4 mm Hg at 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

283594-90-1

Absorption Distribution and Excretion

In a metabolism study, BSN 2060-Phenyl- UL-14C (batch no. not provided, radiochemical purity: 100%, specific activity: 34.9 mCi/mmol) was administered intravenously to one male rhesus monkey at a dose level of 0.231 mg/kg (21.8 uCi/kg). In a second part of the study, BSN 2060 SC480 (batch no. K1 BRD (0037), ai 45.2%) containing BSN 2060-Phenyl-UL-14C, was applied to the skin of one male rhesus monkey at a dose of 0.191 mg/kg or 18.3 ug/sq cm (18.0 uCi/kg) for eight hours. Dosing via the intravenous route resulted in the excretion of the radiolabel largely in the urine. The percentage of the administered dose which was recovered in the urine, feces and cage debris/rinse samples was as follows: urine (54.32%), feces (13.08%), and cage debris/rinse (26.57%). A significant fraction of the dose was recovered in the cage debris/rinse. Although it was not definitive whether this radiolabel was from the urine or feces, a greater part of that fraction was recovered prior to any radiolabel being found in the feces. The 13% of the dose which was definitively recovered in the feces had likely passed through the biliary excretion route. Excretion was relatively rapid with greater than 70% of the administered dose recovered within the first 24 hours. Dermal application of the test material resulted in only limited absorption for the eight-hour exposure period, 3.31%. A large fraction of that total was recovered from the urine and cage debris/rinse showing that it is poorly absorbed through the skin layers.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. In the preliminary test, expired air was collected as well for the same time interval. In the 3 blood/plasma pharmacokinetics protocols, 12 animals/sex (unless otherwise noted) were dosed with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Blood was collected from 4 animals/sex at specified time points up to 120 hours post-dose. In the biliary excretion study, 4 males whose bile ducts had been cannulated received a single dose of 2 mg/kg and bile, urine and feces were collected at specified time points up to 48 hours post-dose. In the whole body autoradiography study, 6 males received a single dose of 2 mg/kg and one animal was euthanized at each specified time point up to 72 hours post-dose. For a single dose of 2 mg/kg, 39% of the administered dose was excreted in the urine and 55 to 57% in the feces with 88 to 90% of the dose being eliminated within the first 24 hours. Treatment with multiple doses of 2 mg/kg did not affect the ratio of radiolabel excreted in the urine and feces. Concentrations of residual radioactivity in the tissues were quite low at 72 hours post-dose. Treatment with 500 mg/kg of the test material resulted in a much lower percentage of the administered dose being excreted in the urine (7 to 9%) with the remainder recovered in the feces. Following a single dose of 2 mg/kg, the test material was rapidly if incompletely absorbed with the Cmax value in the blood achieved within 1 to 2 hours post-dose. Treatment with multiple doses of 2 mg/kg or a single dose of 500 mg/kg delayed the Tmax to 3 to 4 hours and 6 hours, respectively. The Cmax values and the concentration versus time curves [AUC(t)] indicated a disproportionately lower increase in the uptake of the radiolabel into the blood between the 2 mg/kg and 500 mg/kg treatments. At 500 mg/mg, these values were approximately 80% less than would be predicted by a proportionately linear increase. These data confirmed the reduced percentage of radiolabel which was absorbed at the 500 mg/kg treatment level in the excretion-balance profile. In the two 2 mg/kg treatment regimens, the Cmax and AUC(t) values for the females were less than those of the males with values ranging from 66 to 86% for Cmax and 43 to 55% for AUC(t) in comparison to the males. These data indicated that the females experienced less of an exposure to the test material than did the males. The whole-body autoradiograms qualitatively demonstrated the distribution of the radioactivity throughout the body. The highest areas of concentration at 1 hour post-dose were the gastrointestinal tract, bladder and blood within the heart. Overall tissue distribution appeared to be the highest at 4 hours post-dose with a progressive diminishment over the time-course of the study. At 48 hours post-dose, observable levels of radioactivity were present only in the gastrointestinal tract, kidneys and bladder. The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulfate was observed.

Metabolism Metabolites

In livestock, spiromesifen is metabolized by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060- enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.
In a metabolism study, BSN 2060 ([Dihydrofuranone-3-14C] BSN 2060, radiochemical purity: >97%, specific activity: 146.8 uCi/mg, lot no. 12513/1, non-labeled BSN 2060, purity: 99.5%, lot no. M00391) was administered to Wistar, Crl(W1)BR VAF/Plus rats orally by gavage. The study consisted of nine individual treatment protocols. In the excretion-balance portion, a preliminary study was performed in which 4 animals/sex were treated with 500 mg/kg of the test material. In 3 additional treatments, 4 animals/sex (unless otherwise noted) were treated with a single dose of 2 mg/kg, a single dose of 500 mg/kg (males only) or 14 daily unlabeled doses of 2 mg/kg each followed by a single dose of radiolabeled 2 mg/kg on the 15th day. Urine and feces were collected at specified intervals up to 72 hours post-dose. ... The test material was initially metabolized to the keto-enol by loss of the dimethylbutyric acid moiety. Both the phenyl and cyclopentyl rings were hydroxylated and the methyl groups on the phenyl ring were ultimately oxidized to a carboxylic acid. These metabolites were largely recovered in the bile and urine. The predominant moiety recovered in the feces was the unmetabolized test material. No conjugation with either glucuronic acid or sulphate was observed.
The nature of the residue in livestock commodities is adequately understood based on metabolism studies conducted with lactating goats and laying hens. Based on these studies, spiromesifen is metabolized in all RACs by the loss of the dimethylbutyric acid group to yield BSN 2060-enol. Further metabolism can include hydroxylation of BSN 2060-enol to yield BSN 2060-2-hydroxymethyl or BSN 2060-4-hydroxymethyl; hydroxylation of BSN 2060-enol to yield BSN 2060-3-pentanol; oxidation of BSN 2060-3-pentanol or BSN 2060-2- or -4-hydroxymethyl to give BSN 2060-2- or -4- hydroxymethyl-3-pentanol; oxidation of BSN 2060-4-hydroxymethyl to give BSN 2060-pentanone or BSN 2060-4-aldehyde; oxidation of BSN 2060-2- or 4- hydroxymethyl-3-pentanol to give BSN 2060-hydroxy-4-carboxy; and further Page 30 of 56 hydroxylation of BSN 2060-4-hydroxymethyl-3-pentanol or BSN 2060-hydroxy-4- carboxy to give BSN 2060-dihydroxy-4-carboxy.

Wikipedia

Spiromesifen

Use Classification

Insecticides

Analytic Laboratory Methods

Technical by hplc/UV with DAD (diode array detector); impurities and product by hplc/UV with DAD. Residues in plants by gc/MSD, in soil and water by hplc ms/ms.

Storage Conditions

Oberon 4 SC Insecticide/Miticide is packaged in poly-ethylene containers. Do not allow product or containers to freeze. Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Oberon 4 SC Insecticide/Miticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

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